erythro-Hydroxy Bupropion HCl
Description
Properties
CAS No. |
357628-62-7 |
|---|---|
Molecular Formula |
C13H21Cl2NO |
Molecular Weight |
278.22 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(1R,2S)-erythro-Dihydro Bupropion Hydrochloride; (αR)-3-Chloro-α-[(1S)-1-[(1,1-dimethylethyl)amino]ethyl]-benzenemethanol Hydrochloride |
Origin of Product |
United States |
Metabolic Pathways and Enzymology of Erythro Hydroxy Bupropion Hcl
Formation from Bupropion (B1668061): Reduction Mechanisms
The formation of erythro-hydroxybupropion from its parent compound, bupropion, occurs via the reduction of the aminoketone group. iu.edu This reductive process is catalyzed by a class of enzymes known as carbonyl reductases. nih.goviu.edu While initial research suggested the involvement of several types of reductases, more recent studies have elucidated a highly stereoselective and tissue-specific process.
Initial experiments using non-specific inhibitors suggested that 11β-hydroxysteroid dehydrogenase 1 (11β-HSD-1), an enzyme that catalyzes the conversion of inactive cortisone to active cortisol, played a role in the formation of both erythro- and threo-hydroxybupropion. nih.govnih.govresearchgate.net However, subsequent research using recombinant 11β-HSD-1 and selective inhibitors has definitively shown that this enzyme is stereoselective and exclusively catalyzes the formation of threohydrobupropion. nih.govnih.gov Studies using liver microsomes from 11β-HSD-1-deficient mice confirmed this, showing that the formation of threohydrobupropion was completely abolished, while the formation of erythro-hydroxybupropion was unaffected. nih.govnih.gov Therefore, 11β-HSD-1 is not responsible for the formation of erythro-hydroxybupropion. nih.govnih.gov
The aldo-keto reductase (AKR) superfamily of NAD(P)(H)-dependent oxidoreductases are known to reduce aldehydes and ketones. mdpi.com It has been determined that AKRs contribute to the formation of erythro-hydroxybupropion, though their role is considered minor. wikipedia.orgtaylorandfrancis.com In vitro studies have specifically identified that AKR1C1, AKR1C2, and AKR1C3 participate in the reducing biotransformation of bupropion. researchgate.net In the intestine, it is suggested that AKR7 may be responsible for bupropion reduction. nih.govclinpgx.orgnih.gov
Erythro-hydroxybupropion is formed from bupropion through the action of carbonyl reductases (CRs). nih.goviu.eduwikipedia.org While 11β-HSD-1 is technically a carbonyl reductase, its exclusive role in threohydrobupropion formation indicates that another, distinct carbonyl reductase is responsible for generating erythro-hydroxybupropion. nih.govnih.gov The specific enzyme has not been definitively identified but is known to be present in the endoplasmic reticulum. nih.gov Research has shown that Carbonyl Reductase 1 (CBR1) is one of the enzymes that participates in the reductive biotransformation of bupropion in vitro. researchgate.net
The reduction of bupropion is a highly stereoselective process. nih.gov Bupropion is administered as a racemic mixture of R- and S-bupropion. nih.gov The enzyme 11β-HSD-1 selectively converts R-bupropion into threohydrobupropion. nih.govnih.gov This high degree of selectivity implies that the formation of erythro-hydroxybupropion is catalyzed by a different enzyme system. nih.gov Erythro-hydroxybupropion itself exists as a racemic mixture of two stereoisomers: (1R,2S)-erythrohydrobupropion and (1S,2R)-erythrohydrobupropion. wikipedia.org Studies have shown that the total in vitro metabolic clearance of S-bupropion derived metabolites is 9.8-fold higher than that of R-bupropion metabolites, meaning approximately 91% of the total metabolic clearance of racemic bupropion is due to the metabolism of the S-enantiomer. nih.gov
Quantitative analysis of bupropion's metabolism reveals significant differences in enzyme kinetics and metabolite formation across different subcellular fractions and tissues. In vitro studies predict that erythrohydrobupropion formation accounts for approximately 8% of R-bupropion clearance and 4% of S-bupropion clearance. nih.gov
Detailed kinetic studies in pooled human liver microsomes (HLMs) have characterized the formation of the specific diastereomers of erythro-hydroxybupropion (EHBUP). nih.gov
Table 1: Enzyme Kinetics of Erythro-hydroxybupropion Diastereomer Formation in Human Liver Microsomes
| Diastereomer | Vmax (pmol/min/mg) | Km (μM) | Clint (Vmax/Km) (μl/min/mg) |
|---|---|---|---|
| SR-EHBUP | 2.5 | 14.8 | 0.17 |
| RS-EHBUP | 12.3 | 24.5 | 0.50 |
Data sourced from a study on the stereoselective metabolism of bupropion in cellular fractions of human liver. nih.gov
This data shows that the intrinsic clearance (Clint) for the formation of RS-EHBUP is approximately 3-fold higher than for SR-EHBUP in liver microsomes. nih.gov In contrast to the liver, the formation of erythro-hydroxybupropion in intestinal subcellular fractions is minimal, with metabolite formation being almost exclusively threohydrobupropion. nih.gov Interestingly, one study found that the intrinsic clearance for the formation of both erythro- and threo-hydroxybupropion was highest in the mitochondrial fraction of the human liver. researchgate.net
Further Biotransformation of erythro-Hydroxy Bupropion HCl
Following its formation, erythro-hydroxybupropion undergoes further metabolism before excretion. This biotransformation primarily involves hydroxylation and glucuronidation. wikipedia.org
Hydroxylation : Erythro-hydroxybupropion is metabolized by cytochrome P450 enzymes into erythro-4'-hydroxy-hydrobupropion. wikipedia.orgtaylorandfrancis.com Specifically, this reaction is catalyzed solely by the CYP2C19 enzyme. wikipedia.orgnih.gov
Glucuronidation : The compound is also conjugated with glucuronic acid by various glucuronosyltransferase (UGT) enzymes to form water-soluble glucuronide conjugates, which facilitates its elimination. wikipedia.orgclinpgx.org The predominant enzyme responsible for the glucuronidation of erythro-hydroxybupropion is UGT2B7. clinpgx.org
Table of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| erythro-Hydroxybupropion | EHBUP |
| threo-Hydroxybupropion | THBUP |
| Bupropion | |
| 11β-Hydroxysteroid Dehydrogenase-1 | 11β-HSD-1 |
| Aldo-Keto Reductases | AKRs |
| Carbonyl Reductases | CRs |
| Cytochrome P450 2C19 | CYP2C19 |
| Cytochrome P450 2B6 | CYP2B6 |
| Uridine 5'-diphospho-glucuronosyltransferase | UGT |
| Cortisone | |
| Cortisol | |
| (1R,2S)-erythrohydrobupropion | |
| (1S,2R)-erythrohydrobupropion | |
| erythro-4'-hydroxy-hydrobupropion | |
| R-bupropion | |
| S-bupropion | |
| AKR1C1 | |
| AKR1C2 | |
| AKR1C3 | |
| AKR7 | |
| Carbonyl Reductase 1 | CBR1 |
Hydroxylation to erythro-4'-Hydroxy-hydrobupropion
Erythro-hydroxybupropion can be further metabolized through the addition of a hydroxyl group to form erythro-4'-hydroxy-hydrobupropion wikipedia.org. This reaction is a critical step in its biotransformation cascade.
The hydroxylation of erythro-hydroxybupropion is catalyzed by cytochrome P450 enzymes wikipedia.org. Research indicates that CYP2C19 is a key enzyme in the formation of erythro-4'-hydroxy-hydrobupropion clinpgx.org. Studies have shown that CYP2C19 can hydroxylate erythrohydrobupropion researchgate.net. In fact, the formation clearance of 4'-hydroxy(erythro- and threo-hydrobupropion) was found to be significantly lower in individuals classified as CYP2C19 poor metabolizers clinpgx.org. While both CYP2B6 and CYP2C19 are listed as enzymes that metabolize erythrohydrobupropion into erythro-4'-hydroxy-hydrobupropion, the contribution of CYP2C19 appears to be more clearly defined in recent literature wikipedia.org. In vivo evidence suggests that reduced CYP2C19 activity leads to significantly increased steady-state exposure to erythrohydrobupropion, which may influence side effects and toxicity nih.govnih.gov.
Glucuronidation Pathways
A major pathway for the elimination of erythro-hydroxybupropion is conjugation with glucuronic acid, a process known as glucuronidation. This phase II metabolic reaction increases the water solubility of the metabolite, facilitating its excretion from the body. Glucuronide metabolites of erythro-hydrobupropion account for approximately 15% of its total excreted amount researchgate.netnih.govnih.gov.
Several isoforms of the Uridine 5′-diphospho-glucuronosyltransferase (UGT) enzyme family are involved in the glucuronidation of erythro-hydroxybupropion. UGT2B7 has been identified as the predominant enzyme responsible for the formation of erythrohydrobupropion glucuronide clinpgx.org. Other UGT isoforms, including UGT1A3, UGT1A4, UGT1A9, and UGT2B4, also contribute to this pathway, although to a lesser extent clinpgx.org. Specifically, UGT2B7 has been shown to catalyze the stereoselective formation of glucuronides from the stereoisomers of erythro-hydrobupropion, referred to as (S,R)- and (R,S)-hydrobupropion researchgate.netnih.govnih.gov.
| Metabolic Pathway | Primary Enzyme(s) | Contributing Enzyme(s) | Resulting Metabolite |
|---|---|---|---|
| Hydroxylation | CYP2C19 | CYP2B6 | erythro-4'-Hydroxy-hydrobupropion |
| Glucuronidation | UGT2B7 | UGT1A3, UGT1A4, UGT1A9, UGT2B4 | erythrohydrobupropion glucuronide |
In Vitro and Ex Vivo Metabolic Characterization
The metabolic pathways of erythro-hydroxybupropion have been extensively studied using various in vitro models, particularly subcellular fractions derived from human liver and intestine. These studies provide crucial data on enzyme kinetics and the relative importance of different metabolic routes.
Studies in Human Liver Subcellular Fractions (Microsomes, S9, Cytosol)
Human liver subcellular fractions are standard tools for metabolic research. Liver microsomes are rich in cytochrome P450 enzymes, while the S9 fraction contains both microsomal and cytosolic enzymes, and the cytosol fraction contains soluble enzymes like carbonyl reductases springernature.com.
Studies using these fractions have primarily focused on the formation of erythro-hydroxybupropion from its parent compound, bupropion. The formation of erythrohydrobupropion has been observed in human liver microsomes (HLMs), S9 fractions (HLS9s), and cytosol (HLCs) nih.gov. In HLMs, the reduction of bupropion to erythrohydrobupropion accounts for a small fraction (2.8%) of the total metabolic clearance nih.gov. In one comparative study, the formation of erythrohydrobupropion contributed to 9% of the total clearance of racemic bupropion in human liver microsomes iu.edu. The intrinsic clearance for the formation of one of its stereoisomers, RS-EHBUP, was found to be about 3-fold higher than its counterpart, SR-EHBUP, in HLMs nih.gov. Glucuronidation of erythro-hydrobupropion has also been characterized using human liver microsomes nih.govnih.gov.
| Liver Fraction | Finding | Reference |
|---|---|---|
| Microsomes (HLMs) | Formation of erythrohydrobupropion observed; contributes to ~9% of total bupropion clearance. | iu.edu |
| Microsomes (HLMs) | Reduction to erythrohydrobupropion accounts for 2.8% of total metabolic clearance of bupropion. | nih.gov |
| S9 Fractions (HLS9s) | Formation of erythrohydrobupropion from bupropion demonstrated. | nih.gov |
| Cytosol (HLCs) | Formation of erythrohydrobupropion from bupropion demonstrated. | nih.gov |
| Microsomes (HLMs) | Used to characterize the glucuronidation of erythro-hydrobupropion. | nih.govnih.gov |
Investigations in Intestinal Subcellular Fractions
In contrast, the formation of erythro-hydroxybupropion in intestinal microsomes, cytosol, and S9 fractions has been reported as undetectable nih.gov. Further research confirms that in cellular fractions of the human intestine, the formation of threohydrobupropion accounts for at least 95% of the total reductive metabolism, indicating that erythro-hydroxybupropion is not a significant metabolite formed in this tissue nih.gov. Consequently, there is a lack of data regarding the subsequent metabolism of erythro-hydroxybupropion itself within intestinal fractions.
Interspecies Metabolic Comparisons in Animal Models
The metabolic disposition of bupropion, particularly the formation of its active metabolites, including erythro-hydroxybupropion HCl, exhibits notable variability across different animal species. These differences are crucial for the extrapolation of preclinical pharmacokinetic and pharmacodynamic data to humans. In vitro and in vivo studies in various animal models, such as rats, mice, dogs, and monkeys, have been conducted to elucidate these species-specific metabolic profiles.
Significant interspecies differences in the metabolic pathways of bupropion have been observed. While mice and dogs primarily metabolize bupropion to hydroxybupropion (B195616), rats show a different metabolic preference. ricardinis.pt In rats, the predominant metabolites found in urine are products of side-chain cleavage, such as m-chlorobenzoic acid, with a smaller fraction consisting of side-chain hydroxylated metabolites. nih.gov This contrasts with mice, dogs, and humans, where a major side-chain hydroxylated product is a significant metabolite. nih.gov
One of the most striking differences is seen in the formation of erythrohydrobupropion. In rat liver microsomes, the formation of erythrohydrobupropion is the most dominant pathway, accounting for a substantial portion of racemic bupropion clearance. nih.gov This is in stark contrast to mice, where this pathway is minimal. nih.gov Monkeys show a metabolic profile that more closely resembles that of humans compared to rodents. nih.gov
The enzymes responsible for the formation of erythrohydrobupropion are primarily carbonyl reductases and 11β-hydroxysteroid dehydrogenase-1, which reduce the ketone group of bupropion. iu.eduumich.edu The varying expression and activity of these enzymes across different species likely contribute to the observed differences in erythrohydrobupropion formation.
The following table summarizes the contribution of erythrohydrobupropion to the total racemic bupropion clearance in liver microsomes from different species, based on in vitro studies.
| Species | Contribution of erythro-hydroxybupropion to Racemic Bupropion Clearance (%) |
|---|---|
| Human | 9 |
| Monkey (Marmoset) | 14 |
| Rat | 66 |
| Mouse | 1.3 |
Stereochemical Characterization and Its Implications in Research
Identification of Stereoisomeric Forms of erythro-Hydroxy Bupropion (B1668061) HCl
The reduction of the carbonyl group of bupropion results in the formation of amino alcohol metabolites, which introduces a new chiral center. This process leads to the diastereomeric metabolites threohydrobupropion and erythrohydrobupropion. nih.govdrugbank.com Specifically, erythro-Hydroxy Bupropion (also referred to as erythrohydrobupropion) is a minor active metabolite of bupropion. wikipedia.org As a β-hydroxyamphetamine derivative, it exists as a racemic mixture of two distinct stereoisomers. wikipedia.org The hydrochloride (HCl) salt form does not alter the fundamental stereochemistry of the parent compound.
The specific stereoisomeric forms of erythro-Hydroxy Bupropion are detailed below:
| Stereoisomer Name | Configuration |
| (1R,2S)-erythrohydrobupropion | 1R, 2S |
| (1S,2R)-erythrohydrobupropion | 1S, 2R |
Table 1: Stereoisomeric Forms of erythro-Hydroxy Bupropion.
Stereoselective Disposition and Biotransformation Kinetics
The formation and clearance of bupropion metabolites are markedly stereoselective. nih.goviu.edu Erythrohydrobupropion is formed from the reduction of bupropion's ketone group, a reaction primarily catalyzed by 11β-hydroxysteroid dehydrogenase-1 (11β-HSD1) and, to a lesser extent, by aldo-keto reductases (AKRs) and carbonyl reductases. nih.govwikipedia.orgnih.gov Unlike the major oxidative metabolite hydroxybupropion (B195616), which is formed by CYP450 enzymes, the formation of erythrohydrobupropion occurs through reductive pathways. nih.govdrugbank.com
In human liver microsomes, the formation of the two erythrohydrobupropion diastereomers, denoted as S,R-erythrohydrobupropion and R,S-erythrohydrobupropion, follows Michaelis-Menten kinetics. iu.edu The kinetic parameters for the formation of these stereoisomers from racemic bupropion highlight the stereoselectivity of the process.
| Metabolite | Vmax (pmol/min/mg) | Km (µM) | CLint (µL/min/mg) |
| S,R-erythrohydrobupropion | 38.6 | 134 | 0.29 |
| R,S-erythrohydrobupropion | 19.3 | 213 | 0.09 |
Table 2: In-vitro formation kinetics of erythrohydrobupropion diastereoisomers in human liver microsomes (HLMs). Data adapted from research on the stereoselective metabolism of bupropion. iu.edu
The disposition of erythrohydrobupropion is characterized by a long elimination half-life of approximately 33 hours. drugbank.comwikipedia.org It circulates at concentrations similar to the parent drug, bupropion, during therapy. wikipedia.org Further metabolism of erythrohydrobupropion occurs via hydroxylation by CYP2B6 and CYP2C19 enzymes and through glucuronidation. wikipedia.orgtaylorandfrancis.com
Stereochemical Basis of Pharmacological Activity in Preclinical Models
The stereochemistry of bupropion's metabolites is a key determinant of their pharmacological effects. nih.gov While information on the specific actions of the individual erythrohydrobupropion stereoisomers is limited, research on the racemic mixture provides valuable preclinical insights. wikipedia.orgtaylorandfrancis.com
Preclinical studies have also investigated the convulsive liability of bupropion metabolites. When administered to Swiss albino mice, erythrohydrobupropion HCl was found to induce seizures. researchgate.net A comparison of the convulsive dose 50 (CD50) values demonstrates differences in potency among bupropion and its major metabolites.
| Compound | CD50 (mg/kg) |
| Bupropion HCl | 82 |
| erythrohydrobupropion HCl | 61 |
| threohydrobupropion HCl | 50 |
| hydroxybupropion HCl | 35 |
Table 3: Convulsive Dose 50 (CD50) values of bupropion and its metabolites in Swiss albino mice following intraperitoneal administration. Data from Bondarev et al. (2008). researchgate.net
These findings from preclinical models highlight that erythro-Hydroxy Bupropion is an active metabolite whose pharmacological profile is integral to the comprehensive understanding of bupropion's effects. The distinct activities and dispositions of the various stereoisomers emphasize the need for continued research to delineate the specific contribution of each chemical form. tandfonline.comnih.gov
Molecular and Cellular Pharmacology of Erythro Hydroxy Bupropion Hcl
Neurotransmitter Transporter Interactions
The principal mechanism of action for bupropion (B1668061) and its active metabolites is the inhibition of monoamine reuptake, specifically targeting the transporters for dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET). drugbank.comnih.gov Erythrohydrobupropion contributes to this dual reuptake inhibition profile, though its potency varies compared to the parent compound and other metabolites. nih.gov It displays negligible activity at the serotonin (B10506) transporter (SERT). drugbank.comnih.gov
Similar to its effect on the DAT, erythrohydrobupropion also inhibits the norepinephrine transporter, which is a key component of its mechanism of action. nih.govtandfonline.com In vitro studies using rat synaptosomes have quantified its inhibitory activity at the NET. wikipedia.org These findings suggest that while erythrohydrobupropion is an active inhibitor of norepinephrine reuptake, its potency is less than that of bupropion and its major metabolite, hydroxybupropion (B195616). wikipedia.org
| Transporter | Species | Inhibitory Constant (Ki) | Reference |
|---|---|---|---|
| Dopamine Transporter (DAT) | Rat | 47 µM | wikipedia.org |
| Norepinephrine Transporter (NET) | Rat | 16 µM | wikipedia.org |
Receptor Binding and Modulation Studies
The pharmacological profile of erythro-hydroxybupropion HCl is characterized by a focused interaction with specific neurotransmitter systems and a notable lack of affinity for many other postsynaptic receptors. nih.gov
A significant aspect of the pharmacology of bupropion and its metabolites is their activity as non-competitive antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs). iu.edugoogle.comresearchgate.net This mechanism is thought to contribute to its clinical utility. psychopharmacologyinstitute.comresearchgate.net Research indicates that erythrohydrobupropion is an antagonist at nAChRs. wikipedia.org Specifically, its inhibitory activity has been measured at the rat α3β4 nAChR subtype, where it demonstrates a Ki of 14 µM. wikipedia.org
Erythro-hydroxybupropion exhibits a selective binding profile. In vitro studies have demonstrated that bupropion and its metabolites, including the erythro- isomer, have negligible affinity for a variety of other postsynaptic receptors. nih.gov This includes a lack of significant binding to serotonin, histamine, α- or β-adrenergic, and muscarinic acetylcholine receptors. nih.gov This selectivity helps differentiate its pharmacological effects from those of other classes of antidepressants, such as tricyclic antidepressants (TCAs) or selective serotonin reuptake inhibitors (SSRIs).
Enzyme Inhibition and Induction Potentials at the Molecular Level
Erythrohydrobupropion interacts with metabolic enzymes, primarily as an inhibitor of Cytochrome P450 2D6 (CYP2D6). taylorandfrancis.comnih.gov While it is a substrate for metabolism by CYP2B6 and CYP2C19, its most clinically relevant interaction is its inhibitory effect on CYP2D6. psychopharmacologyinstitute.comtaylorandfrancis.com
| Enzyme | Interaction Type | Inhibitory Constant (Ki) | Notes | Reference |
|---|---|---|---|---|
| CYP2D6 | Inhibition | 5.4 µM | Measured in human liver microsomes. Contributes ~9% of in vivo inhibition. | taylorandfrancis.comnih.gov |
Cytochrome P450 Enzyme Inhibition (e.g., CYP2D6)
Research using human liver microsomes has sought to quantify the inhibitory potential of erythro-hydroxybupropion on CYP2D6. These studies have yielded specific values for the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki), which are key parameters in characterizing enzyme inhibitors. One study reported a Ki value of 1.7 µM for erythro-hydroxybupropion's inhibition of CYP2D6, indicating a higher potency than bupropion itself or its major metabolite, hydroxybupropion. nih.gov Another study found IC50 values for CYP2D6 inhibition by bupropion and its metabolites to be in the range of 3 to 40 µM, with erythro-hydroxybupropion being among the more potent inhibitors in this in vitro setting. wikipedia.org
Table 1: In Vitro Inhibition of CYP2D6 by erythro-Hydroxybupropion and Other Bupropion Metabolites
| Compound | Inhibition Parameter | Value (µM) | Reference |
|---|---|---|---|
| erythro-Hydroxybupropion | Ki | 1.7 | nih.gov |
| erythro-Hydroxybupropion | IC50 | ~5 | wikipedia.org |
| Threohydrobupropion | Ki | 5.4 | nih.gov |
| Hydroxybupropion | Ki | 13 | nih.gov |
| Bupropion | Ki | 21 | nih.gov |
| Hydroxybupropion | IC50 | 74 | nih.gov |
| Bupropion | IC50 | 58 | nih.gov |
It is estimated that erythro-hydroxybupropion accounts for approximately 9% of the total in vivo CYP2D6 inhibition during treatment with bupropion. drugbank.com In contrast, hydroxybupropion and threohydrobupropion are estimated to be responsible for about 65% and 21% of the inhibition, respectively. drugbank.com
Cellular and Biochemical Effects in Preclinical In Vitro and Animal Models
Preclinical research indicates that bupropion and its primary metabolites collectively enhance noradrenergic and dopaminergic neurotransmission. psychscenehub.com This is achieved by inhibiting the reuptake of norepinephrine and dopamine from the synaptic cleft, thereby increasing their extracellular concentrations in key brain regions. nih.govpsychscenehub.com Microdialysis studies in freely moving rodents have demonstrated that administration of bupropion leads to increased levels of dopamine and norepinephrine in areas such as the nucleus accumbens and the prefrontal cortex. nih.gov
While these findings highlight the general mechanism of bupropion and its metabolites, specific quantitative data detailing the isolated effects of erythro-hydroxybupropion on neurotransmitter levels in different brain regions are limited. Animal studies have suggested that threohydrobupropion and erythrohydrobupropion are approximately five times less potent than bupropion in antidepressant screening tests. drugbank.com This suggests a reduced, but still present, in vivo pharmacological activity. Further research is needed to delineate the precise contribution of erythro-hydroxybupropion alone to the modulation of neurotransmitter concentrations in the brain.
The downstream cellular and signaling effects of erythro-hydroxybupropion are not as well-characterized as its primary mechanism of neurotransmitter reuptake inhibition. It is understood that the therapeutic effects of antidepressants often involve adaptations in intracellular signaling cascades over time. For bupropion and its metabolites, there is speculation that secondary intracellular signaling pathways may be involved in their therapeutic efficacy. shanghaiarchivesofpsychiatry.org
In vitro studies have shown that bupropion and its metabolites, including erythro-hydroxybupropion, have a very weak affinity for the P-glycoprotein (ABCB1) transporter, suggesting this is not a major pathway for its transport. pharmgkb.org
One study investigating the effects of bupropion and its metabolites on adenine-induced renal injury in rats found that erythro-hydroxybupropion, at certain concentrations, significantly reduced the levels of lactate (B86563) dehydrogenase (LDH), a marker of cell damage, in cultured renal cells. nih.gov This suggests a potential cytoprotective effect in this specific in vitro model, although the direct relevance to neuronal signaling pathways remains to be elucidated.
Further investigation is required to understand the specific in vitro cellular pathways and signaling cascades modulated by erythro-hydroxybupropion HCl, including its potential effects on transcription factors like cAMP response element-binding protein (CREB) and the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which are known to be involved in the long-term effects of many antidepressant medications. frontiersin.orgmdpi.com
Analytical Methodologies for Research and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Development
LC-MS/MS methods are the gold standard for quantifying bupropion (B1668061) and its metabolites due to their high sensitivity and specificity, which are often superior to HPLC methods with UV detection. ijper.orgingentaconnect.com The development of these methods involves optimizing chromatographic separation and mass spectrometric detection to achieve reliable and reproducible results. For detection, electrospray ionization (ESI) in the positive ion mode is commonly employed, as it provides a strong signal for these compounds. ijper.orgajrconline.org The use of deuterium-labeled internal standards, such as bupropion-d9 and hydroxybupropion-d6, is a standard practice to correct for sample loss during preparation and to mitigate matrix effects during analysis. ijper.orgoup.comoup.com
Several LC-MS/MS methods have been developed for the simultaneous quantification of bupropion and its three major active metabolites: hydroxybupropion (B195616), threohydrobupropion, and erythrohydrobupropion. ijper.org These methods are crucial for pharmacokinetic studies and are designed to be rapid, selective, and sensitive, often requiring a small plasma volume, such as 100µL or less. ijper.orgnih.gov
One such method utilized an Acquity BEH phenyl column with an isocratic mobile phase of 42% methanol (B129727) and 58% aqueous ammonia (B1221849) (0.06%, v/v) to achieve good chromatographic separation of all four analytes. ijper.org Another approach employed a Waters Symmetry C18 column with an isocratic elution of 31% methanol and 69% formic acid (0.04%, v/v) aqueous solution. nih.gov Ultra-performance liquid chromatography (UPLC) systems are also used to shorten analysis time while maintaining separation efficiency. oup.comoup.com These methods are typically validated over a specific concentration range for each analyte. ijper.orgoup.com
Table 1: LC-MS/MS Method Parameters for Simultaneous Analysis
| Parameter | Method 1 ijper.org | Method 2 oup.comoup.com | Method 3 nih.gov |
|---|---|---|---|
| Chromatography | HPLC | UPLC | HPLC |
| Column | Acquity BEH Phenyl | Waters Acquity UPLC® BEH Phenyl | Waters Symmetry C18 |
| Mobile Phase | Isocratic: 42% Methanol, 58% Ammonia (0.06%) | Gradient: Acetonitrile (B52724) and Ammonium Formate Buffer (2 mM, pH 4) | Isocratic: 31% Methanol, 69% Formic Acid (0.04%) |
| Flow Rate | 0.5 mL/min | Not Specified | 1.0 mL/min |
| Detection | ESI Positive Ion Mode | ESI Positive Ion Mode | ESI Positive Ion Mode |
| Internal Standards | Deuterium-labeled isotopes | Bupropion-d9, Hydroxybupropion-d6 | Deuterium-labeled isotopes |
Bupropion's metabolism is stereoselective, creating multiple stereoisomers of its metabolites. nih.gov The hydroxylation of bupropion results in an additional chiral center, leading to the formation of (2R,3R)- and (2S,3S)-hydroxybupropion. nih.gov The analysis of these individual stereoisomers is critical, as they can exhibit different pharmacological activities. nih.gov
To achieve chiral separation, specialized chromatographic columns are necessary. Researchers have successfully developed stereoselective LC-MS/MS methods using columns such as the Lux 3µ Cellulose-3 and the α1-acid glycoprotein (B1211001) column. nih.govnih.govnih.gov One validated method using an α1-acid glycoprotein column achieved separation of the enantiomers of bupropion, hydroxybupropion, threohydrobupropion, and erythrohydrobupropion within a 12-minute run time. nih.govnih.gov This was noted as the first LC-MS/MS assay to quantify the stereoisomers of all principal metabolites. nih.gov Another sensitive and stereoselective assay for hydroxybupropion enantiomers used a Cyclobond I 2000 HPLC column. wiley.com
Table 2: Chiral Columns Used for Stereoisomer Separation
| Chiral Column Type | Target Analytes | Reference |
|---|---|---|
| Lux 3µ Cellulose-3 | Enantiomers of bupropion, hydroxybupropion, erythro- and threo-dihydrobupropion | nih.gov |
| α1-acid glycoprotein | Enantiomers of bupropion, hydroxybupropion, erythro- and threo-dihydrobupropion | nih.govnih.gov |
| Cyclobond I 2000 | Enantiomers of hydroxybupropion | wiley.com |
| Chiral AGP | Enantiomers of bupropion and hydroxybupropion | plos.org |
Sample Preparation Techniques for Biological Matrices
Preparing biological samples like plasma is a critical step to remove interferences and concentrate the analytes before LC-MS/MS analysis. The primary techniques used for bupropion and its metabolites are liquid-liquid extraction (LLE) and protein precipitation (PP). ingentaconnect.com
Liquid-liquid extraction is a common technique used to isolate bupropion and its metabolites from plasma. ajrconline.orgnih.gov This method involves extracting the analytes from the aqueous plasma sample into an immiscible organic solvent. Ethyl acetate (B1210297) has been identified as a suitable solvent for this purpose, demonstrating high extraction efficiency of over 70% for all analytes, including erythro-hydroxybupropion. nih.govscispace.com After extraction, the organic layer is typically evaporated to dryness, and the residue is reconstituted in a solution compatible with the LC-MS/MS mobile phase. ajrconline.orgnih.gov
Protein precipitation is a simpler and more rapid alternative to LLE. ingentaconnect.com This technique involves adding a substance to the plasma sample to denature and precipitate the proteins, which are then removed by centrifugation. Several reagents have been evaluated for this purpose.
Trichloroacetic acid (TCA) is a frequently used precipitant. nih.govnih.govnih.govresearchgate.netnih.gov One high-throughput stereoselective assay utilized protein precipitation with a 20% aqueous solution of TCA. nih.govnih.gov Other methods have employed organic solvents. A comparative study found that acetonitrile was superior to methanol and TCA in terms of the resulting chromatographic peak shape. ingentaconnect.com Some protocols combine protein precipitation with other cleanup steps, such as solid-phase extraction (SPE), to further remove matrix components. oup.comoup.comsemanticscholar.org For instance, a method might involve initial protein precipitation with methanol, followed by cleanup on an Oasis HLB SPE cartridge. oup.comoup.com
Table 3: Comparison of Protein Precipitation Reagents
| Reagent | Matrix | Notes | Reference |
|---|---|---|---|
| Trichloroacetic Acid (TCA) | Human Plasma | Simple, one-step clean-up. researchgate.netnih.gov Used in a high-throughput stereoselective assay. nih.govnih.gov | nih.govnih.govresearchgate.netnih.gov |
| Acetonitrile | Rat Plasma | Found to provide the best peak shape compared to methanol and TCA. | ingentaconnect.com |
| Acetonitrile with TCA | Human Umbilical Cord Plasma | Samples acidified with TCA, then proteins precipitated with acetonitrile. | nih.gov |
| Methanol | Human Whole Blood | Used for protein precipitation, followed by solid-phase extraction. | oup.comoup.com |
Method Validation Parameters for Research Application
For any analytical method to be used in research, it must undergo rigorous validation to ensure its reliability and accuracy. Validation is typically performed in accordance with guidelines from regulatory bodies like the FDA. ijper.org Key validation parameters include linearity, sensitivity (limit of quantification), precision, accuracy, stability, and recovery. nih.govnih.gov
Linearity and Sensitivity : The method must demonstrate a linear relationship between the concentration of the analyte and the instrument response over a defined range. oup.comnih.gov The lower limit of quantification (LLOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. For erythro-hydroxybupropion, LLOQs are typically in the low ng/mL range. For example, one method reported an LLOQ of 0.5 ng/mL for erythrohydrobupropion, ijper.org while a stereoselective assay reported an LLOQ of 1 ng/mL for its enantiomers. nih.govnih.gov Another stereoselective method established an LOQ of 0.15 ng/mL for the enantiomers of erythro-hydrobupropion. nih.gov
Precision and Accuracy : Precision refers to the closeness of repeated measurements and is often expressed as the percent relative standard deviation (%RSD) or coefficient of variation (%CV). Accuracy is the closeness of the measured value to the true value. For bioanalytical methods, intra- and inter-day precision and accuracy are assessed. Typically, the acceptance criteria for precision are within 15% (%CV), and for accuracy, the mean value should be within 85-115% of the nominal concentration. nih.govnih.govnih.govnih.gov
Stability : The stability of the analytes in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles and storage in the autosampler. nih.govnih.govnih.gov
Extraction Efficiency/Recovery : This parameter measures the efficiency of the extraction process. For erythro-hydroxybupropion, extraction recoveries have been reported to range from 64% to 80% in placental tissue and 89% to 96% in umbilical cord plasma. nih.gov Another study reported an extraction efficiency of ≥70% from human plasma using LLE. nih.gov
Table 4: Example Method Validation Data for erythro-Hydroxybupropion
| Validation Parameter | Reported Value / Range | Reference |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | ijper.org |
| 1 ng/mL (for each enantiomer) | nih.govnih.gov | |
| 0.15 ng/mL (for each enantiomer) | nih.gov | |
| Intra-day Precision (%CV) | < 15% | nih.govnih.gov |
| 3.4% to 15.4% | nih.gov | |
| < 12% | nih.govnih.gov | |
| Inter-day Precision (%CV) | < 15% | nih.govnih.gov |
| 6.1% to 19.9% | nih.gov | |
| < 12% | nih.govnih.gov | |
| Accuracy | 88% to 105% | nih.gov |
| 80.6% to 97.8% (Intra-day) | nih.gov | |
| 88.5% to 99.9% (Inter-day) | nih.gov | |
| Extraction Recovery | 64% - 96% | nih.gov |
| ≥70% | nih.gov |
Pharmacogenomic and Drug Drug Interaction Research
Drug-Drug Interactions Involving erythro-Hydroxy Bupropion (B1668061) HCl
Drug-drug interactions can significantly alter the pharmacokinetics of bupropion and its metabolites, including erythro-hydroxy bupropion HCl.
The formation and clearance of erythrohydrobupropion can be affected by drugs that induce or inhibit the enzymes involved in its metabolism. Since erythrohydrobupropion is formed via carbonyl reduction and not directly by CYP enzymes, drugs that modulate these reductases could alter its levels. However, much of the research has focused on the impact of CYP enzyme modulators on the parent drug, bupropion, and its primary metabolite, hydroxybupropion (B195616). droracle.aifda.gov For instance, potent CYP2B6 inhibitors like clopidogrel (B1663587) and ticlopidine (B1205844) significantly increase bupropion concentrations while decreasing hydroxybupropion levels. drugs.com While these drugs primarily target CYP2B6, ticlopidine has also been shown to inhibit the formation of threohydrobupropion and erythrohydrobupropion in vitro. nih.gov This suggests a more complex interaction than simple CYP2B6 inhibition. nih.gov Conversely, CYP2B6 inducers like carbamazepine (B1668303) could potentially decrease bupropion concentrations, although the direct impact on erythrohydrobupropion formation is not as well-documented. droracle.ai Fluvoxamine, a CYP2C19 inhibitor, and voriconazole, which inhibits both CYP2B6 and CYP2C19, can also alter bupropion's pharmacokinetics, which may indirectly influence the disposition of erythrohydrobupropion. mdpi.com
Data Tables
Table 1: Influence of CYP2C19 Genetic Variants on this compound Area Under the Curve (AUC)
| Genetic Variant | Effect on this compound AUC | Reference |
| CYP2C192 | Associated with higher AUC | nih.govnih.govpharmgkb.org |
| CYP2C1917 | No statistically significant effect observed in one study | tandfonline.com |
Table 2: Inhibitory Potency of Bupropion and its Metabolites on CYP2D6
| Compound | Relative Inhibitory Potency | Reference |
| Hydroxybupropion | Strongest | nih.govnih.gov |
| Threohydrobupropion | Strong | nih.govnih.gov |
| This compound | Moderate | nih.govnih.gov |
| Bupropion | Weakest | nih.govnih.gov |
Computational and Theoretical Studies
Molecular Modeling of Enzyme-Substrate Interactions in Metabolic Pathways
The metabolism of bupropion (B1668061) is complex, involving multiple enzymes and pathways that lead to its various metabolites, including erythro-hydroxybupropion. Molecular modeling, encompassing techniques like molecular docking and molecular dynamics (MD) simulations, has been employed to elucidate the interactions between the parent compound, bupropion, and the primary metabolizing enzymes.
While the formation of hydroxybupropion (B195616) is mainly catalyzed by Cytochrome P450 2B6 (CYP2B6), the generation of erythro-hydroxybupropion and its diastereomer, threohydrobupropion, occurs through the reduction of bupropion's carbonyl group by carbonyl reductases, such as 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) and aldo-keto reductases. drugbank.comricardinis.ptnih.gov
Computational studies have largely focused on the interaction of bupropion with CYP2B6. nih.govplos.org These simulations have identified key amino acid residues within the enzyme's active site that are critical for substrate binding and orientation. Molecular dynamics and docking studies have highlighted the importance of specific residues in mediating the interaction between bupropion and CYP2B6. nih.gov Although these studies focus on the oxidative pathway, they provide a framework for understanding enzyme-substrate specificity.
| Amino Acid Residue | Significance in Interaction |
|---|---|
| Phe297 | Identified as a major drug-binding residue. |
| Glu301 | Plays an important role in drug recognition by CYP2B6. plos.org |
| Thr302 | Considered a major drug-binding residue. nih.govplos.org |
| Val367 | Contributes significantly to drug binding. plos.org |
While detailed molecular modeling studies specifically for bupropion's interaction with carbonyl reductases like 11β-HSD1 are less prevalent in the literature, the principles derived from CYP2B6 modeling are applicable. Such studies are crucial for understanding the stereoselective formation of erythro-hydroxybupropion.
In Silico Predictions of Metabolic Routes and Intermediates
In silico tools play a vital role in predicting the metabolic fate of xenobiotics. For erythro-hydroxybupropion, these computational methods are used to predict fundamental physicochemical properties that govern its pharmacokinetic behavior. These predicted parameters serve as essential inputs for more complex models, such as physiologically based pharmacokinetic (PBPK) models. nih.gov
The prediction of metabolic pathways helps to construct a comprehensive map of bupropion's biotransformation. While in vitro studies using human liver microsomes identify the metabolites formed, in silico approaches help to rationalize these findings and predict the enzymes involved. nih.govresearchgate.net For instance, the formation of erythro-hydroxybupropion via carbonyl reduction is a recognized pathway, and computational models can help refine the understanding of which specific reductases are most likely involved. nih.govnih.gov
Physiologically Based Pharmacokinetic (PBPK) Modeling of Metabolite Disposition
PBPK modeling represents a sophisticated computational approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites in the body. Comprehensive PBPK models have been developed for bupropion and its three main active metabolites: hydroxybupropion, threohydrobupropion, and erythro-hydroxybupropion. nih.govnih.govgithub.com These models are constructed as whole-body systems that incorporate physiological parameters, drug-specific properties, and enzyme kinetics.
A cornerstone of building a reliable PBPK model is the integration of high-quality in vitro data. For the bupropion PBPK model, this includes incorporating enzyme kinetic parameters (Vmax and Km) derived from studies with human liver microsomes for the formation of each metabolite. nih.gov The model accounts for the different metabolic pathways, including CYP2B6-mediated hydroxylation and carbonyl reductase-mediated reduction to threohydrobupropion and erythro-hydroxybupropion. nih.govnih.govmdpi.com
Stereoselectivity is a critical aspect of bupropion's pharmacology and is explicitly accounted for in these models. researchgate.net In vitro studies characterizing the stereoselective metabolism of bupropion are used to quantitatively explain the different pharmacokinetic profiles of the enantiomers and their corresponding metabolites. researchgate.netnih.gov For example, the contribution of various enzymes to the clearance of R- and S-bupropion to form metabolites like erythro-hydroxybupropion is a key input that allows the model to predict stereoselective disposition in vivo. researchgate.net
Once developed and verified, PBPK models serve as powerful predictive tools. The bupropion PBPK model, which includes erythro-hydroxybupropion, can simulate the plasma concentration-time profiles of the metabolites following administration of the parent drug. nih.gov These simulations have been validated by comparing the predicted pharmacokinetic parameters, such as maximum concentration (Cmax) and area under the curve (AUC), against clinically observed data. nih.govmdpi.com
| Parameter | Predicted Value | Observed Value |
|---|---|---|
| Cmax (ng/mL) | 12 | - |
| AUC (ng·h/mL) | 144 | - |
Future Research Directions and Unanswered Questions
Elucidation of Minor and Novel Metabolic Pathways
Bupropion (B1668061) undergoes extensive metabolism, and while the major pathways are well-documented, the contribution and clinical relevance of minor and newly discovered pathways, particularly those related to erythrohydrobupropion, are not fully understood. ricardinis.pttaylorandfrancis.com Bupropion is primarily metabolized via oxidation by cytochrome P450 (CYP) enzymes to hydroxybupropion (B195616) and reduction by carbonyl reductases to threohydrobupropion and erythrohydrobupropion. nih.govdrugbank.com
Future research should focus on:
Characterizing Secondary Metabolism: Initial metabolism creates the primary active metabolites, but these compounds are further metabolized. For instance, CYP2C19 has been identified as contributing to the formation of 4'-hydroxyerythrohydrobupropion, a secondary metabolite. researchgate.netnih.gov The full extent, variability, and pharmacological activity of such secondary metabolites are yet to be determined.
Identifying Novel Metabolites: Recent studies using advanced mass spectrometry have identified previously non-reported metabolites of bupropion in human plasma. wiley.com These novel compounds, formed through processes like hydration of the benzene (B151609) ring or further oxidation of primary metabolites, need to be fully characterized. wiley.com It is crucial to investigate whether erythrohydrobupropion is a substrate for these novel pathways.
Mapping Glucuronidation Pathways: All major bupropion metabolites, including erythrohydrobupropion, undergo Phase II metabolism, primarily through glucuronidation by UGT enzymes like UGT2B7. mdpi.compharmgkb.org A more detailed mapping of which specific UGT isoforms are responsible for erythrohydrobupropion conjugation and how genetic variability in these enzymes affects its clearance is a critical next step.
| Metabolite | Formation Pathway | Primary Enzymes Involved | Further Metabolism | Relevant Research Focus |
|---|---|---|---|---|
| Hydroxybupropion | Oxidation | CYP2B6 (major), CYP2C19, CYP3A4 (minor) nih.gov | Glucuronidation (UGT2B7) pharmgkb.org | Well-characterized |
| Threohydrobupropion | Reduction | 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) mdpi.com | Hydroxylation (CYP2C19), Glucuronidation researchgate.net | Moderately characterized |
| erythrohydrobupropion | Reduction | 11β-HSD-1, Aldo-keto reductases (AKRs) wikipedia.orgwikipedia.org | Hydroxylation (CYP2C19), Glucuronidation (UGT2B7) researchgate.netpharmgkb.org | Characterization of specific AKRs |
| 4'-hydroxybupropion | Oxidation | CYP2C19 researchgate.netnih.gov | Not fully elucidated | Minor pathway, role unclear |
| Novel Metabolites (M1-M7) | Hydration, Oxidation, Reduction | Unknown | Unknown | Identification and characterization wiley.com |
Comprehensive Stereoisomer-Specific Pharmacological Characterization in Preclinical Models
Bupropion is administered as a racemate, and its metabolism is highly stereoselective. ricardinis.pttandfonline.com This results in different plasma concentrations of the various stereoisomers of its metabolites. iu.edunih.gov While erythrohydrobupropion is considered less potent than its parent compound, its pharmacological profile is not well-defined, and information on its individual stereoisomers—(1R,2S)-erythrohydrobupropion and (1S,2R)-erythrohydrobupropion—is particularly scarce. taylorandfrancis.comwikipedia.org
Key unanswered questions include:
Receptor Binding and Transporter Inhibition: The precise affinity and potency of each erythrohydrobupropion stereoisomer at the norepinephrine (B1679862) transporter (NET) and dopamine (B1211576) transporter (DAT) need to be quantified. wikipedia.org While bupropion's primary mechanism involves NET and DAT inhibition, the contribution of each metabolite isomer to this effect is a critical piece of the puzzle. nih.gov
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Activity: Bupropion also functions as a negative allosteric modulator of several nAChRs, which is relevant to its use in smoking cessation. wikipedia.org The activity of erythrohydrobupropion's stereoisomers at various nAChR subtypes has not been thoroughly investigated.
Preclinical Efficacy Models: While some studies have assessed racemic erythrohydrobupropion in mouse models of depression, a comprehensive evaluation of the individual stereoisomers in various behavioral models (e.g., depression, anxiety, addiction) is needed to understand their potential contribution to bupropion's therapeutic effects. wikipedia.org This is especially important given that some metabolites may contribute differently to efficacy versus side effects. wikipedia.org
Advanced In Vitro and In Vivo Model Development for Mechanistic Research
Current research on bupropion metabolism relies heavily on established in vitro systems like human liver microsomes and recombinant enzymes, as well as conventional animal models. nih.goviu.edu While informative, these models have limitations in fully replicating the complex interplay of metabolic enzymes in both hepatic and extrahepatic tissues.
Future research would benefit from the development and application of:
Organ-on-a-Chip and 3D Spheroid Models: Advanced in vitro platforms, such as liver-on-a-chip or 3D hepatic spheroids, can provide a more physiologically relevant environment by maintaining cell-cell interactions and metabolic function over longer periods. These models could be used to study the formation of erythrohydrobupropion and its subsequent metabolism in a system that better mimics the human liver.
CRISPR-Cas9 Engineered Cell Lines: To dissect the specific roles of enzymes like 11β-HSD1 and various aldo-keto reductases in the formation of erythrohydrobupropion, CRISPR-Cas9 technology could be used to create knockout or knock-in cell lines. wikipedia.org This would allow for precise mechanistic studies of its formation pathways.
Humanized Animal Models: Developing animal models with "humanized" livers expressing human CYP and UGT enzymes could help bridge the gap between preclinical species and humans, providing more accurate predictions of metabolic profiles and drug-drug interactions involving erythrohydrobupropion.
In Vitro-In Vivo Correlation (IVIVC) Models: While IVIVC models have been developed for bupropion formulations, creating specific models for its metabolites is a logical next step. researchgate.net A validated IVIVC model for erythrohydrobupropion could help predict its in vivo pharmacokinetic behavior based on in vitro dissolution and metabolism data, aiding in the interpretation of its clinical relevance.
Integration of Multi-Omics Data for Predictive Research in Metabolism and Action
The significant interindividual variability in bupropion's effects and metabolism points to a complex interaction of genetic, environmental, and physiological factors. iu.edu A holistic, systems-level approach is necessary to unravel this complexity. The integration of multi-omics data offers a powerful strategy for building predictive models of bupropion metabolism and action, with a specific focus on the role of its metabolites. nih.govpharmalex.com
Future directions in this area should include:
Pharmacogenomics and Metabolomics Integration: Research has already shown that genetic variants in CYP2B6 and CYP2C19 can significantly alter bupropion metabolism. nih.govdroracle.ai Future studies should combine an individual's genomic data (pharmacogenomics) with their plasma metabolite profile (metabolomics). This would allow researchers to build models that predict how specific genetic variants influence the levels of erythrohydrobupropion and other metabolites.
Network Analysis: By integrating multiple layers of data—such as genomics, transcriptomics (gene expression), proteomics (protein expression), and metabolomics—researchers can construct comprehensive biological networks. nih.govresearchgate.netnih.gov Such an approach could reveal novel relationships between enzymatic pathways and metabolite concentrations, providing a deeper understanding of the systems-level regulation of erythrohydrobupropion formation and clearance.
Predictive Biomarker Discovery: The ultimate goal of multi-omics integration is to identify robust biomarkers that can predict a patient's response to bupropion. By correlating integrated omics data with clinical outcomes, it may be possible to identify a specific metabolic signature—perhaps a particular ratio of erythrohydrobupropion to other metabolites—that predicts therapeutic success or the likelihood of adverse events. researchgate.net
| Unanswered Question | Proposed Research Approach | Rationale | Potential Outcome |
|---|---|---|---|
| Which specific aldo-keto reductases form erythrohydrobupropion? | Screening with a panel of recombinant human AKR enzymes. | Pinpoint the exact enzymes responsible for this reductive pathway. | Improved mechanistic understanding of its formation. |
| What is the pharmacological activity of individual erythrohydrobupropion stereoisomers? | In vitro binding and uptake assays (NET, DAT); functional assays at nAChR subtypes. | Deconvolute the contribution of each isomer to bupropion's overall effect. nih.gov | Clarification of structure-activity relationships. |
| How do genetic polymorphisms in UGT enzymes affect erythrohydrobupropion levels? | Correlate UGT genotypes with metabolite plasma concentrations in clinical cohorts. | Explain interindividual variability in clearance. pharmgkb.org | Identification of genetic markers for personalized dosing. |
| Can we build a model to predict who will be a "high-erythrohydrobupropion" metabolizer? | Integrate genomic (e.g., CYP, AKR, UGT variants) and metabolomic data using machine learning. nih.gov | Create a predictive tool for clinical use. | Enhanced ability to forecast individual metabolic phenotypes. |
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for quantifying erythro-Hydroxy Bupropion HCl and its related impurities in pharmacokinetic studies?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used. For example, Haritha et al. (2015) employed a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of buffer and acetonitrile (60:40 v/v), UV detection at 224 nm, achieving retention times of 2.5 min (naltrexone HCl) and 4.6 min (bupropion HCl). Detection limits were 0.5 µg/mL for naltrexone and 1.7 µg/mL for bupropion, with purity results aligning with pharmacopeial standards . Spectrophotometric methods, such as Patel et al.’s UV-Vis approach using methanol and hydrochloric acid mixtures, offer simplicity and precision for simultaneous quantification .
Q. How should researchers ensure proper storage and handling of this compound to maintain stability during experimental workflows?
- Methodological Answer : Store in tightly sealed containers at 2–8°C to prevent degradation . Use personal protective equipment (PPE) including nitrile gloves, chemical splash goggles, and lab coats to avoid skin/eye contact . Avoid exposure to organic solvents or moisture, and implement local exhaust ventilation during high-energy operations (e.g., particle size analysis) .
Q. What pharmacopeial standards and validation protocols apply to this compound as a reference material?
- Methodological Answer : USP Reference Standards (e.g., Bupropion Hydrochloride Related Compound C and F) are critical for impurity profiling. Validation requires identity confirmation via HPLC retention time matching, mass spectrometry, and compliance with USP monographs for dissolution testing . Traceability documentation should align with USP/EP feasibility assessments .
Advanced Research Questions
Q. What experimental design considerations are critical when assessing the bioequivalence of Bupropion HCl formulations and their metabolites, including this compound?
- Methodological Answer : A randomized six-way crossover study design (e.g., comparing IR, SR, ER formulations) with plasma sampling over 0–96 hours is essential. Key parameters include:
- Bioavailability metrics : Calculate relative bioavailability (72.3–78.8% for ER vs. IR) and metabolite-to-parent AUC ratios .
- Pharmacogenomic factors : Genotype subjects for CYP2B6 polymorphisms to assess metabolic variability, though prior studies found no significant SNP correlations .
Q. How can contradictions in metabolite-to-parent drug ratios across Bupropion HCl formulations be systematically analyzed?
- Methodological Answer : Use population pharmacokinetic modeling to account for inter-subject variability. For instance, despite differing release kinetics (IR Tmax = 1 h vs. ER Tmax = 5 h), no metabolic saturation was observed in ER formulations. Statistical tools like ANOVA or mixed-effects models can evaluate formulation-dependent AUC(m)/AUC(p) ratios .
Q. What methodological approaches are recommended for developing dissolution tests for extended-release Bupropion HCl formulations containing this compound?
- Methodological Answer : Follow FDA guidance (2018) for dissolution media (e.g., acetate buffer pH 4.0) and apparatus selection (basket or paddle). For ER tablets, use USP apparatus I (basket) at 100 rpm, with sampling intervals (1, 2, 3, 5, 7, 10 hours) to capture release profiles. Validate against reference standards and ensure >85% dissolution within specifications .
Q. How can researchers validate the identity and purity of this compound reference standards in compliance with pharmacopeial requirements?
- Methodological Answer : Combine orthogonal techniques:
- HPLC : Compare retention times with USP reference standards .
- Spectroscopy : Use NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure (C13H21Cl2NO, MW 278.22) .
- Purity assays : Perform Karl Fischer titration for moisture content and ICP-MS for heavy metal residues to meet >95% purity thresholds .
Data Contradiction Analysis
Q. How should discrepancies in reported seizure incidences between Bupropion HCl formulations be interpreted in safety studies?
- Methodological Answer : Contextualize data by formulation type and dose. For example, Wellbutrin XL (ER) shows a 0.1% seizure risk at 300 mg/day, while IR formulations at 450 mg/day have a tenfold higher risk. Use dose-proportionality analyses and Bayesian statistics to model risk thresholds, ensuring titration protocols mitigate adverse events .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
